molecular formula C11H11ClINO B8174924 2-Chloro-N-(cyclopropylmethyl)-6-iodobenzamide

2-Chloro-N-(cyclopropylmethyl)-6-iodobenzamide

Cat. No.: B8174924
M. Wt: 335.57 g/mol
InChI Key: HHPJIQFAHUECSM-UHFFFAOYSA-N
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Description

2-Chloro-N-(cyclopropylmethyl)-6-iodobenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group at the second position, a cyclopropylmethyl group attached to the nitrogen atom, and an iodine atom at the sixth position of the benzamide ring. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.

Properties

IUPAC Name

2-chloro-N-(cyclopropylmethyl)-6-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClINO/c12-8-2-1-3-9(13)10(8)11(15)14-6-7-4-5-7/h1-3,7H,4-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPJIQFAHUECSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC(=O)C2=C(C=CC=C2I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClINO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(cyclopropylmethyl)-6-iodobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: The starting benzene derivative undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is reduced to an amine group.

    Halogenation: The amine group is then halogenated to introduce the chloro and iodo substituents.

    Amidation: Finally, the cyclopropylmethyl group is introduced through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of 2-Chloro-N-(cyclopropylmethyl)-6-iodobenzamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(cyclopropylmethyl)-6-iodobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and iodo groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-N-(cyclopropylmethyl)-6-iodobenzamide has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.

    Chemical Synthesis: It is employed in the synthesis of more complex organic molecules through various coupling and substitution reactions.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(cyclopropylmethyl)-6-iodobenzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The chloro and iodo substituents play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The cyclopropylmethyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(cyclopropylmethyl)-4-iodobenzamide
  • 2-Chloro-N-(cyclopropylmethyl)-5-iodobenzamide
  • 2-Chloro-N-(cyclopropylmethyl)-3-iodobenzamide

Uniqueness

2-Chloro-N-(cyclopropylmethyl)-6-iodobenzamide is unique due to the specific positioning of the chloro and iodo groups, which can significantly influence its chemical reactivity and biological activity. The presence of the cyclopropylmethyl group further distinguishes it from other benzamide derivatives, potentially enhancing its pharmacokinetic properties.

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